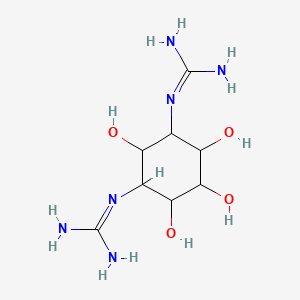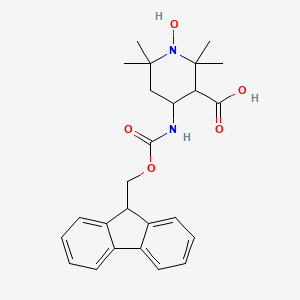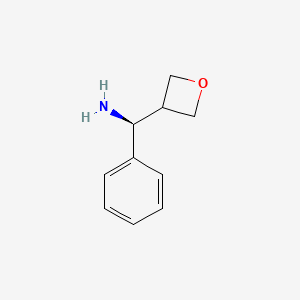
3,17-Bis-deacetylvecuronium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,17-Bis-deacetylvecuronium is a derivative of vecuronium bromide, a non-depolarizing muscle relaxant used in anesthesia. It is known for its neuromuscular blocking properties, making it a valuable compound in medical and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,17-Bis-deacetylvecuronium involves the deacetylation of vecuronium bromide. This process typically requires specific reagents and conditions to achieve the desired product. The reaction conditions often include the use of strong bases or acids to facilitate the removal of acetyl groups from the vecuronium molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for medical and research applications .
Chemical Reactions Analysis
Types of Reactions
3,17-Bis-deacetylvecuronium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products .
Scientific Research Applications
3,17-Bis-deacetylvecuronium has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of neuromuscular blocking agents and their derivatives.
Biology: It is used in research on muscle physiology and the mechanisms of neuromuscular transmission.
Medicine: It is studied for its potential use in anesthesia and muscle relaxation during surgical procedures.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
3,17-Bis-deacetylvecuronium exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents the action of acetylcholine, leading to muscle relaxation and paralysis. The molecular targets involved include the alpha subunits of the nicotinic acetylcholine receptor, which undergo conformational changes upon binding .
Comparison with Similar Compounds
Similar Compounds
Vecuronium Bromide: The parent compound from which 3,17-Bis-deacetylvecuronium is derived.
Pancuronium Bromide: Another non-depolarizing muscle relaxant with similar neuromuscular blocking properties.
Rocuronium Bromide: A compound with a faster onset of action compared to vecuronium and its derivatives .
Uniqueness
This compound is unique due to its specific deacetylation, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound, vecuronium bromide. This modification can lead to differences in potency, duration of action, and side effect profile, making it a valuable compound for specific medical and research applications .
Properties
IUPAC Name |
10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N2O2.BrH/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31;/h21-28,33-34H,4-20H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGWZHJLXJPNBY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73319-30-9 |
Source


|
| Record name | (2beta,3alpha,5alpha,8xi,9xi,14xi,16beta,17beta)-16-(1-methylpiperidinium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-Acetyloxy-15-[3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12289876.png)
![2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline](/img/structure/B12289889.png)
![1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate](/img/structure/B12289890.png)




![methyl 6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B12289925.png)
![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12289929.png)

![N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12289944.png)


![6,7-dimethoxy-3-(4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12289967.png)
